Cas no 1427021-75-7 (Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate)

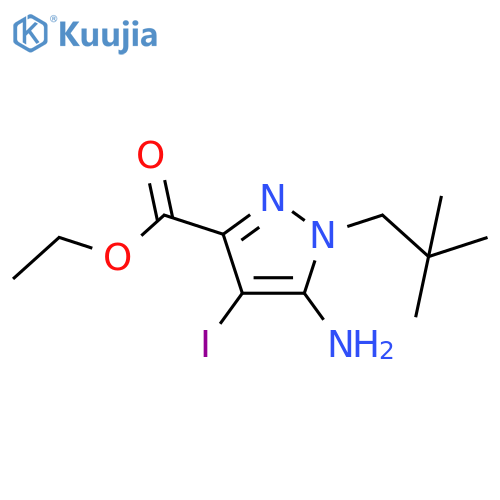

1427021-75-7 structure

商品名:Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate

CAS番号:1427021-75-7

MF:C11H18IN3O2

メガワット:351.1840

CID:5087543

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate

-

- インチ: 1S/C11H18IN3O2/c1-5-17-10(16)8-7(12)9(13)15(14-8)6-11(2,3)4/h5-6,13H2,1-4H3

- InChIKey: IBUGLFLUEICPRI-UHFFFAOYSA-N

- ほほえんだ: IC1C(C(=O)OC([H])([H])C([H])([H])[H])=NN(C=1N([H])[H])C([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 280

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 70.1

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR480027-1g |

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate |

1427021-75-7 | 1g |

£979.00 | 2023-08-31 |

Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate 関連文献

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1427021-75-7 (Ethyl 5-amino-1-(2,2-dimethylpropyl)-4-iodo-pyrazole-3-carboxylate) 関連製品

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量